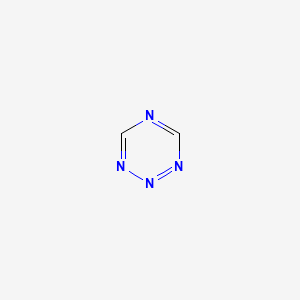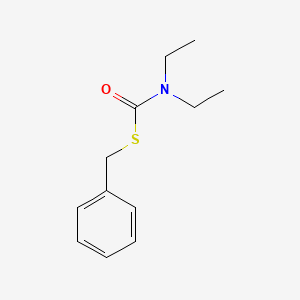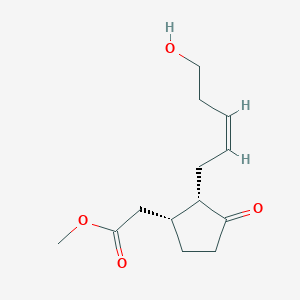
Methyl tuberonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl tuberonate is a methyl ester derived from tuberonic acid. It has a role as a plant metabolite. It is a methyl ester, a member of cyclopentanones, a primary alcohol and a homoallylic alcohol. It derives from a tuberonic acid.
科学的研究の応用
Antioxidant Activities and Glycoside Isolation
- Methyl tuberonate, identified in sage (Salvia officinalis L.), has been studied for its antioxidant properties. The compound, along with other glycosides isolated from sage, exhibited significant DPPH free radical scavenging activity, indicating its potential as a natural antioxidant (Wang et al., 2000).
Synthesis and Crystal Growth in Chemistry
- Research involving molten methylboronic acid has led to the development of new chemical structures, highlighting the role of methyl groups (related to methyl tuberonate) in creating unique structural properties in compounds like uranium and neptunium boronates (Wang et al., 2010).
Neuropharmacology and Microglial Cell Dynamics
- Bisphosphonates, chemically related to methyl tuberonate, have been explored for their impact on microglial cells in the brain. Studies have shown that compounds like clodronate can influence microglial activation, which is vital in understanding neuroinflammation and CNS pathologies (Kohl et al., 2003).
Bone Health and Bisphosphonates
- The development of bisphosphonates, a class of drugs associated with methyl tuberonate, has been significant in treating bone disorders. Research has shown how small structural changes in these compounds, like adding methyl groups, can dramatically enhance their potency (Widler et al., 2002).
Catalytic and Synthetic Applications
- Methyl tuberonate-related compounds have been used in palladium-catalyzed methylation, demonstrating the versatility of these compounds in synthetic chemistry and their potential for late-stage derivatization of biologically active compounds (Haydl & Hartwig, 2019).
Metabolic Pathway Analysis
- Methyl tuberonate derivatives like 12-hydroxyjasmonate have been identified in plant signaling molecules, playing a crucial role in plant defense responses and developmental processes. The study of these compounds furthers our understanding of plant biology and metabolism (Gidda et al., 2003).
特性
分子式 |
C13H20O4 |
|---|---|
分子量 |
240.29 g/mol |
IUPAC名 |
methyl 2-[(1R,2S)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate |
InChI |
InChI=1S/C13H20O4/c1-17-13(16)9-10-6-7-12(15)11(10)5-3-2-4-8-14/h2-3,10-11,14H,4-9H2,1H3/b3-2-/t10-,11+/m1/s1 |
InChIキー |
XCZTYYQNVNLGKI-UZAOFVRNSA-N |
異性体SMILES |
COC(=O)C[C@H]1CCC(=O)[C@H]1C/C=C\CCO |
正規SMILES |
COC(=O)CC1CCC(=O)C1CC=CCCO |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




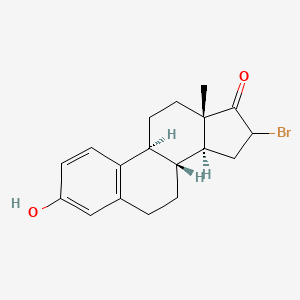
![2-[4-[(3R,7R,8R,9S,10S,12S,13R,14S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid](/img/structure/B1252092.png)


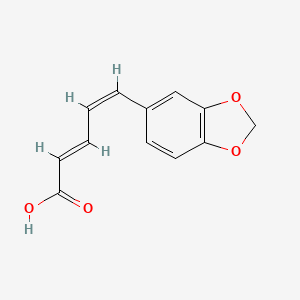
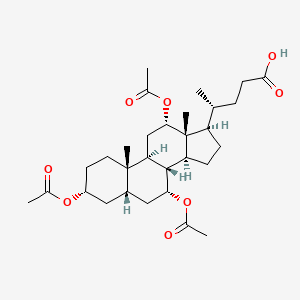
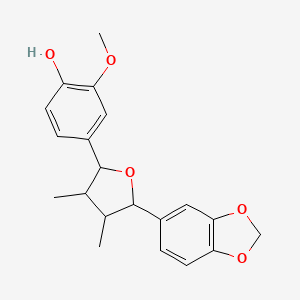
![[(3Ar,4S,6aR,8S,9R,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] 3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1252103.png)
![(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1252104.png)

![6-[(4-Aminobenzene-1-sulfonyl)amino]hexanoic acid](/img/structure/B1252109.png)
